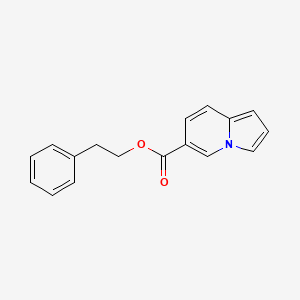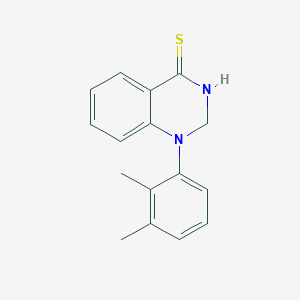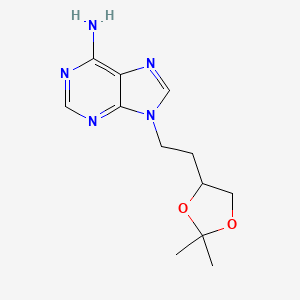![molecular formula C14H11NO5 B11850466 (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate CAS No. 3780-30-1](/img/structure/B11850466.png)
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4H-chromen-4-one with an appropriate oxazole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
- 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
What sets (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate apart is its unique structural features and the specific biological activities it exhibits. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
3780-30-1 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-6-10(19-8(3)16)5-4-9-12(6)20-14(17)11-13(9)18-7(2)15-11/h4-5H,1-3H3 |
InChI Key |
CTAIFNZTKKTCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2OC(=N3)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)

![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
